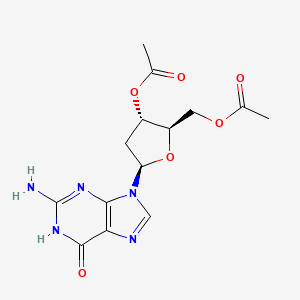

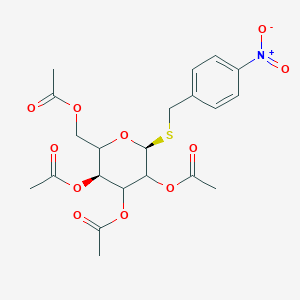

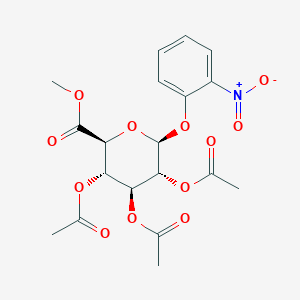

2'-Deoxy-3',5'-di-O-acetylguanosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

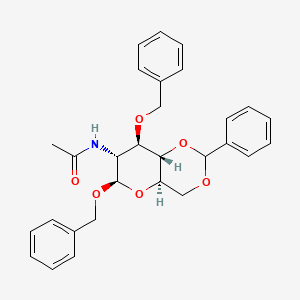

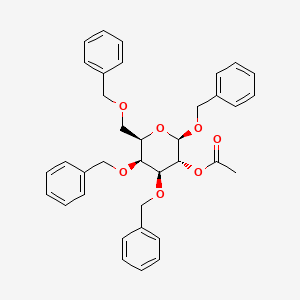

2'-Deoxy-3',5'-di-O-acetylguanosine (dA2G) is a nucleoside analogue that has been studied extensively for its potential applications in pharmaceuticals, biochemistry, and molecular biology. It is a modified form of the naturally occurring 2'-deoxyguanosine (dG), which is one of the four nucleotides that make up DNA. dA2G is synthesized from dG and has been used as a nucleic acid analog for both research and therapeutic purposes.

Scientific Research Applications

Synthesis of α-Nucleosides

2’-Deoxy-3’,5’-di-O-acetylguanosine can be used in the synthesis of α-nucleosides, which are rare in nature but have unique properties such as high stability and specific biochemical properties. These α-nucleosides have potential applications in genetic research due to their ability to form parallel double-stranded structures and inhibit certain enzymes .

Antitumor Applications

This compound has been evaluated for its antitumor activity. Derivatives of 2’-Deoxy-nucleosides, like 2’-azido-2’-deoxycytidine, have shown strong antiproliferative activity on cancer cell lines, suggesting that modifications of 2’-Deoxy-3’,5’-di-O-acetylguanosine could lead to potent anticancer agents .

Antimicrobial Activity

Research has also been conducted on the antimicrobial potential of 2’-Deoxy-nucleoside analogs. While some derivatives did not exhibit significant activity, the structural variations introduced in the sugar ring of these compounds could lead to the development of new antibacterial or antifungal agents .

Inhibitors of Viral Enzymes

Nucleoside analogs with modifications at the 2’ position have been found to act as efficient inhibitors of viral enzymes. For instance, 3’-azido-3’-deoxythymidine is a well-known inhibitor of HIV reverse transcriptase. Therefore, 2’-Deoxy-3’,5’-di-O-acetylguanosine could serve as a precursor for synthesizing nucleoside analogs that target viral enzymes .

Chemical Biology Probes

Due to its modifiable structure, 2’-Deoxy-3’,5’-di-O-acetylguanosine can be used to create probes for chemical biology studies. These probes can help in understanding the interaction of nucleosides with other biological molecules and in mapping out biological pathways .

Nucleic Acid Research

As a building block of nucleic acids, this compound is crucial for studying the replication, transmission, and transcription of genetic information. It can be used to create analogs that mimic natural nucleosides or to introduce mutations for studying the effects on nucleic acid function .

Development of Diagnostic Tools

Modifications of nucleosides like 2’-Deoxy-3’,5’-di-O-acetylguanosine can lead to the development of diagnostic tools. These could be used for detecting specific nucleic acid sequences or for identifying particular enzymatic activities .

Pharmaceutical Synthesis

This compound can be a precursor for the synthesis of unnatural β-D-ribofuranosyl-containing nucleosides and nucleotides, which have potential pharmaceutical applications. Such compounds could be used in the design of new drugs or therapeutic agents .

properties

IUPAC Name |

[(2R,3S,5R)-3-acetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O6/c1-6(20)23-4-9-8(24-7(2)21)3-10(25-9)19-5-16-11-12(19)17-14(15)18-13(11)22/h5,8-10H,3-4H2,1-2H3,(H3,15,17,18,22)/t8-,9+,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGYRDUIRRZJHS-IVZWLZJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxy-3',5'-di-O-acetylguanosine | |

Q & A

Q1: How does 8-bromo-2′-deoxy-3′,5′-di-O-acetylguanosine interact with palladium, and what is the significance of this interaction?

A1: The research demonstrates that 8-bromo-2′-deoxy-3′,5′-di-O-acetylguanosine undergoes an oxidative addition reaction with tetrakis(triphenylphosphine)palladium [Pd(PPh3)4]. [] This reaction leads to the formation of a C8-palladated azolato complex, where the palladium atom is directly bonded to the C8 carbon of the guanosine derivative. [] This type of C-C bond formation is significant in organometallic chemistry and can be employed for further functionalization of nucleosides.

Q2: What insights about the structure of the palladium complex were gained from the research?

A2: The study utilized nuclear magnetic resonance (NMR) spectroscopy to analyze the structure of the palladium complex. [] Specifically, the researchers measured the 2JPP coupling constant, which provided information about the spatial arrangement of the triphenylphosphine ligands around the palladium atom. [] The observed 2JPP value of 442 Hz indicated a trans configuration for the triphenylphosphine ligands. [] Additionally, X-ray crystallography revealed that two molecules of the palladium complex formed a trans-Watson–Crick/Hoogsteen AA base pair in the solid state. [] This finding highlights the potential of these complexes to participate in supramolecular assemblies driven by hydrogen bonding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)